molecular formula C10H15N3O B13309199 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13309199
M. Wt: 193.25 g/mol
InChI Key: QYFJBGMXCRMVOG-UHFFFAOYSA-N
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Description

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a tert-butyl(methyl)amino substituent at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and asymmetric catalysis, leveraging its reactive aldehyde group for enantioselective C–C bond formation .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H15N3O/c1-10(2,3)13(4)9-11-5-8(7-14)6-12-9/h5-7H,1-4H3

InChI Key

QYFJBGMXCRMVOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C1=NC=C(C=N1)C=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Pyrimidine Precursors

A common approach involves substituting a halogen atom at position 2 of a pyrimidine-5-carbaldehyde scaffold with tert-butyl(methyl)amine.

Procedure :

  • Amination with tert-Butyl(methyl)amine :
    • The chloro derivative undergoes nucleophilic substitution with tert-butyl(methyl)amine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
    • Conditions : tert-Butyl(methyl)amine, K₂CO₃, DMF, 80°C, 12–24 hours.
    • Yield : ~65–75%.

Key Challenges :

  • Regioselective chlorination at position 2 requires careful control of reaction conditions.
  • Steric hindrance from the tert-butyl group may slow substitution kinetics.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method leverages cross-coupling chemistry to introduce the amine group directly onto a halogenated pyrimidine.

Procedure :

  • Coupling with tert-Butyl(methyl)amine :
    • A palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) facilitate the coupling of 2-bromopyrimidine-5-carbaldehyde with tert-butyl(methyl)amine.
    • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 12 hours.
    • Yield : ~70–80%.

Advantages :

  • High selectivity for position 2 due to palladium’s coordination with the pyrimidine ring.
  • Tolerates bulky amine substrates.

Pyrimidine Ring Construction via Cyclocondensation

The pyrimidine core is synthesized de novo with pre-installed functional groups.

Procedure :

Limitations :

  • Limited availability of tert-butyl(methyl)amidine necessitates custom synthesis.
  • Competing side reactions may reduce yield.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield (%) Selectivity Reference
Nucleophilic Substitution 2-Chloropyrimidine-5-carbaldehyde tert-Butyl(methyl)amine, K₂CO₃, DMF 65–75 High
Buchwald-Hartwig 2-Bromopyrimidine-5-carbaldehyde Pd(OAc)₂, Xantphos, Cs₂CO₃ 70–80 Very High
Cyclocondensation Formyl-ynone + amidine Yb(OTf)₃, THF 55–65 Moderate

Critical Insights and Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates in substitution and coupling reactions.
  • Catalyst Systems : Palladium-based catalysts with bulky ligands (e.g., Xantphos) improve coupling efficiency for sterically hindered amines.
  • Temperature Control : Elevated temperatures (80–100°C) are critical for overcoming kinetic barriers in substitution and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-[tert-Butyl(methyl)amino]pyrimidine-5-carboxylic acid

    Reduction: 2-[tert-Butyl(methyl)amino]pyrimidine-5-methanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde (CAS not specified)

Structural Differences: Replaces the tert-butyl(methyl)amino group with a tert-butyldimethylsilylethynyl substituent. Functional Impact:

  • The silylethynyl group enhances steric bulk and electron-withdrawing effects, facilitating enantioselective autocatalysis in reactions with diisopropylzinc .
  • Applications: Demonstrated superior performance in asymmetric autocatalysis for synthesizing chiral alkanols with high enantiomeric excess .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)

Structural Differences: Contains a carbamate-protected methylamino group, a fluorine atom at the 5-position, and a hydroxy group at the 4-position. Functional Impact:

  • Fluorine substitution increases metabolic stability and bioavailability compared to the aldehyde-containing target compound .
  • Molecular Data:
Property Value
Molecular Formula C₁₁H₁₆FN₃O₃
Molecular Weight 257.2614 g/mol
CAS Number 1799420-92-0

Applications : Likely used as a bioactive intermediate due to fluorine and hydroxy modifications .

2-tert-Butylpyrimidine-5-carbaldehyde (CAS 104461-06-5)

Structural Differences: Lacks the methylamino group at the 2-position. Functional Impact:

  • Reduced steric hindrance and basicity compared to the target compound, influencing reaction kinetics in nucleophilic additions .
  • Simpler structure may lower synthetic complexity but limit versatility in chiral applications.
    Molecular Data :
Property Value
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
CAS Number 104461-06-5

Applications : Widely used as a pharmaceutical intermediate for heterocyclic compound synthesis .

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic Acid (CAS 883231-25-2)

Structural Differences: Substitutes the aldehyde group with a boronic acid and adds a tert-butoxycarbonyl (Boc)-protected amino group. Functional Impact:

  • Boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the aldehyde’s role in nucleophilic additions .
  • The Boc group enhances stability during solid-phase synthesis.
    Applications : Valuable in constructing biaryl systems for drug discovery .

Research Implications

  • Steric and Electronic Effects : Bulky tert-butyl groups in the target compound and its analogs improve stereochemical control in asymmetric reactions but may reduce solubility .
  • Functional Group Versatility : The aldehyde group offers direct access to alcohols or amines, while boronic acids or fluorine substitutions expand reactivity for diverse synthetic pathways .
  • Crystallinity: Compounds like tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate demonstrate how tert-butyl groups influence crystal packing and supramolecular interactions, a consideration for formulation .

Biological Activity

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl and methyl amines with pyrimidine derivatives. The synthetic pathway often includes the formation of the carbaldehyde functional group through oxidation processes. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Anticancer Activity

Recent studies have indicated that compounds with a pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In a comparative study, certain pyrimidine derivatives demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cell lines, indicating strong cytotoxic effects .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23127.6
Compound BMDA-MB-23129.3
This compoundVariousTBD

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit COX-2 activity, an important enzyme in the inflammatory process. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs, suggesting their utility in treating inflammatory conditions .

Antimicrobial Activity

Antimicrobial activity is another area where pyrimidine derivatives like this compound have been investigated. Compounds within this class have shown effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Case Studies

  • Study on Anticancer Effects : A study evaluated the cytotoxicity of several pyrimidine derivatives against MDA-MB-231 cells, revealing structure-activity relationships that suggest modifications to the amine groups enhance efficacy .
  • Anti-inflammatory Evaluation : In vivo models demonstrated that specific pyrimidine analogs significantly reduced paw edema in rats, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : A series of pyrimidine compounds were tested for their antimicrobial properties, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting low MIC values .

Q & A

Q. What methodologies enable sustainable synthesis of this compound while minimizing hazardous waste?

  • Methodological Answer :
  • Solvent replacement : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalyst recycling : Use immobilized Pd nanoparticles on magnetic supports.
  • Waste metrics : Calculate E-factor (kg waste/kg product) and optimize via atom economy principles .

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